

# Desertomycin A IUPAC name and CAS number

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## Compound of Interest

Compound Name: Desertomycin A

Cat. No.: B607066

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## Technical Monograph: Desertomycin A

### Executive Summary

**Desertomycin A** is a 42-membered macrocyclic lactone belonging to the marginolactone class of aminopolyol polyketides. Distinguished by its broad-spectrum antimicrobial activity and potent cytotoxicity, it has emerged as a critical probe for vacuolar ATPase (V-ATPase) function and a lead compound for anti-tuberculosis (TB) drug discovery. This guide provides a definitive technical analysis of **Desertomycin A**, detailing its chemical structure, isolation protocols, and dual-mechanism pharmacology targeting both eukaryotic proton pumps and mycobacterial proteolytic complexes.

## Chemical Identity & Structural Analysis[1][2][3][4][5][6]

### Core Identifiers

Parameter	Specification
Common Name	Desertomycin A
CAS Number	121820-50-6
Molecular Formula	C <sub>61</sub> H <sub>109</sub> NO <sub>21</sub>
Molecular Weight	1192.5 g/mol
Appearance	White to off-white amorphous solid
Solubility	Soluble in MeOH, DMSO, DMF; Insoluble in water, hexane
Stability	Sensitive to light and acidic hydrolysis (glycosidic bond)

### IUPAC Nomenclature

Due to the complexity of the stereocenters, the formal IUPAC name is extensive. The precise stereochemical designation is:

(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[[1R,2R)-5-amino-2-hydroxy-1-methylpentyl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-23-( $\alpha$ -D-mannopyranosyloxy)-3,7,9,15,19,21,31,33-octamethyl-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one[1]

## Structural Features

- **Macrocyclic:** A 42-membered lactone ring characteristic of marginolactones.
- **Polyol Region:** Dodecahydroxy pattern contributing to high polarity and specific hydrogen bonding interactions.
- **Glycosylation:** Contains a single  $\alpha$ -D-mannopyranose unit at C-23, essential for solubility and target binding kinetics.
- **Side Chain:** A unique 5-amino-2-hydroxy-1-methylpentyl side chain terminating in a primary amine, which is critical for the molecule's amphiphilic nature.

## Mechanism of Action (MOA)

**Desertomycin A** exhibits a dual-target mechanism, distinguishing it from classical macrolides (which typically target the ribosome).

### Primary Target: Vacuolar H<sup>+</sup>-ATPase (V-ATPase)

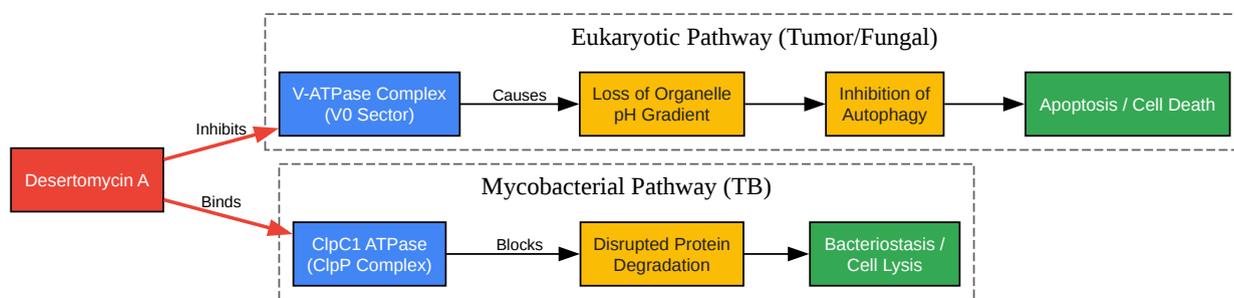
In eukaryotic cells (fungi, mammalian tumor cells), **Desertomycin A** acts as a potent inhibitor of V-ATPase.

- **Mechanism:** It binds to the V<sub>0</sub> membrane sector of the enzyme, blocking proton translocation.
- **Consequence:** This prevents the acidification of organelles (lysosomes, endosomes), inhibiting autophagy and inducing apoptosis.

### Secondary Target: Mycobacterial ClpC1

In *Mycobacterium tuberculosis*, recent proteomic profiling suggests **Desertomycin A** targets the ClpC1 ATPase subunit of the ClpP protease complex.

- **Mechanism:** Binding to ClpC1 disrupts protein homeostasis within the bacterium.
- **Consequence:** Accumulation of toxic protein aggregates and bacterial cell death.



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Figure 1: Dual mechanism of action targeting V-ATPase in eukaryotes and ClpC1 in mycobacteria.

## Biosynthesis & Production

**Desertomycin A** is a type I polyketide produced by *Streptomyces* species (*S. spectabilis*, *S. flavofungini*).

- Polyketide Synthase (PKS): The carbon backbone is assembled by a modular Type I PKS system using acetate and propionate units.
- Post-PKS Modifications:
  - Glycosylation: Transfer of mannose to the C-23 hydroxyl.
  - Amination: Introduction of the primary amine on the side chain, likely via a transaminase.
  - Cyclization: Macrolactonization to close the 42-membered ring.

## Experimental Protocols

### Isolation and Purification Workflow

Objective: Isolate high-purity **Desertomycin A** from *Streptomyces spectabilis*.

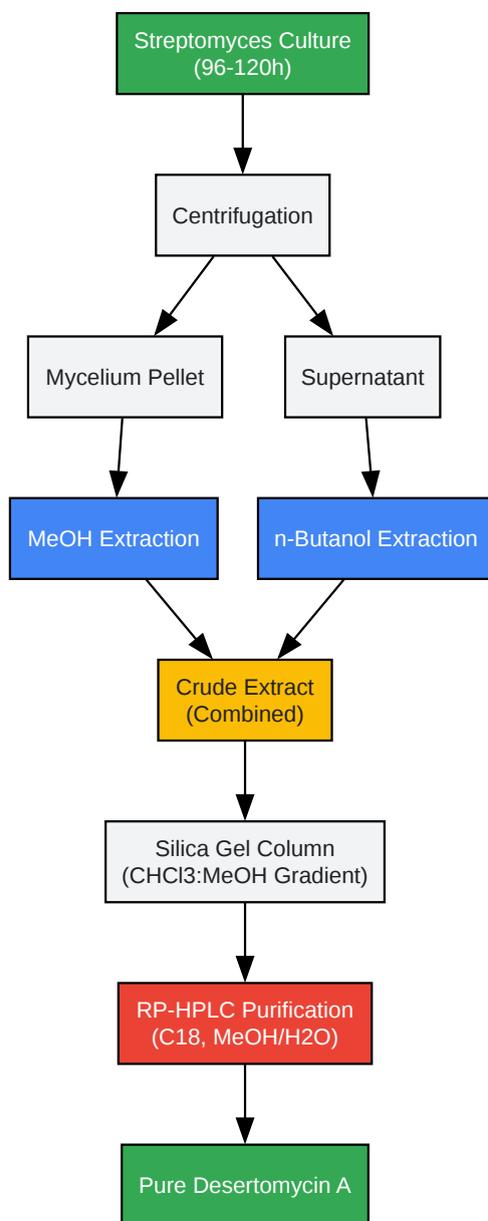
Reagents:

- Extraction Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Butanol.
- Chromatography: Silica Gel 60 (230-400 mesh), Sephadex LH-20.

Protocol:

- Fermentation: Cultivate strain in Soybean Meal-Glucose medium (pH 7.0) for 96-120 hours at 28°C, 200 rpm.

- Separation: Centrifuge broth (4000 rpm, 20 min).
  - Note: **Desertomycin A** is often found in both the mycelium and the supernatant.
- Extraction:
  - Mycelium: Extract with MeOH (2x volume). Filter and concentrate.
  - Supernatant: Extract with n-Butanol or EtOAc.
  - Combine: Pool extracts and evaporate to dryness (crude residue).
- Flash Chromatography (Silica Gel):
  - Load crude onto Silica Gel column.[\[2\]](#)
  - Elute with gradient: CHCl<sub>3</sub>:MeOH (9:1 → 1:1).
  - Checkpoint: Monitor fractions via TLC (System: CHCl<sub>3</sub>:MeOH:H<sub>2</sub>O 65:25:4). **Desertomycin A** stains positive with ninhydrin (amine) and H<sub>2</sub>SO<sub>4</sub> (sugar).
- Final Purification (HPLC):
  - Column: C18 Reverse Phase.
  - Mobile Phase: MeOH:H<sub>2</sub>O (Gradient 60% → 90% MeOH).
  - Detection: UV at 215 nm (lactone/polyene absorption).



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Figure 2: Isolation workflow from fermentation broth to purified compound.

## Biological Assay: V-ATPase Inhibition

Objective: Verify activity using a LysoTracker acidification assay.

- Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates (5,000 cells/well).
- Treatment: Treat with **Desertomycin A** (0.1 - 10  $\mu$ M) for 24 hours. Include Bafilomycin A1 (10 nM) as a positive control.
- Staining: Add LysoTracker Red DND-99 (50 nM) for 30 min at 37°C.

- Analysis: Wash with PBS and image via fluorescence microscopy or measure intensity via plate reader (Ex/Em: 577/590 nm).
- Result Interpretation: A decrease in red fluorescence indicates loss of lysosomal acidity (V-ATPase inhibition).

## References

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